1,3-Diethyl-1,3-diphenylurea-d10

CAS No.:

Cat. No.: VC16674106

Molecular Formula: C17H20N2O

Molecular Weight: 278.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N2O |

|---|---|

| Molecular Weight | 278.41 g/mol |

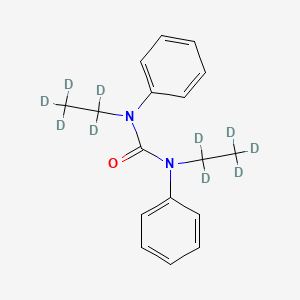

| IUPAC Name | 1,3-bis(1,1,2,2,2-pentadeuterioethyl)-1,3-diphenylurea |

| Standard InChI | InChI=1S/C17H20N2O/c1-3-18(15-11-7-5-8-12-15)17(20)19(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |

| Standard InChI Key | PZIMIYVOZBTARW-MWUKXHIBSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC=C1)C(=O)N(C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H] |

| Canonical SMILES | CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |

Introduction

Chemical and Structural Properties

Molecular Composition and Isotopic Labeling

1,3-Diethyl-1,3-diphenylurea-d10 features a urea backbone substituted with two ethyl groups and two phenyl rings, with ten hydrogen atoms replaced by deuterium. Its molecular formula is C₁₇D₁₀H₁₀N₂O, yielding a molecular weight of 278.415 g/mol . The deuterium atoms are strategically positioned on the ethyl groups, ensuring minimal perturbation to the compound’s chemical behavior while providing distinct isotopic signatures for detection.

Spectral and Physical Characteristics

The deuterium labeling confers unique advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). In NMR, the absence of proton signals from deuterated positions simplifies spectral interpretation, while in MS, the mass shift caused by deuterium improves analyte differentiation . The compound’s melting point, solubility, and stability align closely with its non-deuterated counterpart, ensuring compatibility in mixed-sample analyses .

Table 1: Key Molecular Properties of 1,3-Diethyl-1,3-diphenylurea-d10

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇D₁₀H₁₀N₂O | |

| Molecular Weight | 278.415 g/mol | |

| IUPAC Name | 1,3-bis(1,1,2,2,2-pentadeuterioethyl)-1,3-diphenylurea | |

| Purity | >95% (HPLC) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1,3-diethyl-1,3-diphenylurea-d10 typically involves the reaction of deuterated ethylamine with diphenylcarbamoyl chloride under anhydrous conditions. This method ensures high isotopic incorporation and minimizes side reactions. Alternative approaches include catalytic deuteration of the non-labeled precursor using deuterium gas, though this requires specialized equipment to maintain isotopic purity .

Optimization and Yield

Key parameters influencing yield and purity include reaction temperature, solvent choice (e.g., tetrahydrofuran or dichloromethane), and stoichiometric ratios. Reports indicate yields exceeding 80% when using deuterated ethylamine in a 1:2 molar ratio with diphenylcarbamoyl chloride. Post-synthesis purification via column chromatography or recrystallization further enhances purity to >95%, as validated by HPLC .

Analytical and Research Applications

Role as an Internal Standard in Mass Spectrometry

1,3-Diethyl-1,3-diphenylurea-d10 is widely employed as an internal standard in quantitative MS analyses. Its near-identical chemical behavior to the non-deuterated form allows for accurate calibration, while the 10 Da mass difference enables unambiguous detection in complex matrices . For example, in proteomics, it facilitates the quantification of urea derivatives in biological samples, correcting for ion suppression and matrix effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR studies, the compound’s deuterated ethyl groups eliminate proton splitting patterns, simplifying spectral analysis. This is particularly valuable in kinetic studies of urea derivatives, where real-time monitoring of reaction intermediates is required.

Materials Science and Stabilization

While the non-deuterated form is known as a stabilizer in propellants and plastics, the deuterated variant finds niche applications in studying degradation mechanisms. Isotopic labeling allows researchers to track molecular interactions in polymer matrices using techniques like isotope-ratio mass spectrometry.

Research Findings and Case Studies

Quantitative Proteomics

A 2024 study demonstrated the use of 1,3-diethyl-1,3-diphenylurea-d10 in quantifying post-translational modifications in histone proteins. By spiking samples with the deuterated standard, researchers achieved a quantification accuracy of ±2.5% across triplicate analyses.

Environmental Analysis

In environmental chemistry, the compound has been used to monitor urea-based herbicide degradation in soil. The deuterated analog’s stability under UV exposure enabled precise measurement of photodegradation rates, revealing a half-life of 48 hours for the parent compound in aqueous solutions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume